molecular formula C14H27NO B4978357 4-[(4-ethylcyclohexyl)amino]cyclohexanol

4-[(4-ethylcyclohexyl)amino]cyclohexanol

Cat. No.: B4978357
M. Wt: 225.37 g/mol
InChI Key: UDJREOLDPGEGEA-UHFFFAOYSA-N
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Description

4-[(4-Ethylcyclohexyl)amino]cyclohexanol is a chemical compound of interest in organic synthesis and pharmaceutical research. This molecule features a cyclohexanol group linked to a 4-ethylcyclohexylamine group via a secondary amino bridge, making it a potential intermediate or building block in the development of more complex molecular structures . Compounds with cyclohexylamine and cyclohexanol scaffolds are frequently utilized in medicinal chemistry and as precursors for active pharmaceutical ingredients . For instance, structurally similar compounds like trans-4-aminocyclohexanol are important intermediates in the synthesis of drugs such as Ambroxol hydrochloride . This suggests that this compound may hold significant value as a novel synthetic intermediate for researchers exploring new chemical entities. Handling and Storage: Based on the properties of similar amino-alcohol compounds, this material may be air-sensitive . It is recommended to store it under an inert atmosphere, in a cool, dark place, and in a well-sealed container to maintain its stability and purity . Disclaimer: This product is for research or further chemical manufacturing applications and is labeled with the safety disclaimer "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and conduct their own safety and hazard assessments prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(4-ethylcyclohexyl)amino]cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO/c1-2-11-3-5-12(6-4-11)15-13-7-9-14(16)10-8-13/h11-16H,2-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDJREOLDPGEGEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)NC2CCC(CC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereochemical Aspects and Conformational Dynamics of 4 4 Ethylcyclohexyl Amino Cyclohexanol

Diastereoselectivity in the Formation of Cyclohexyl-Amine Linkages

The synthesis of 4-[(4-ethylcyclohexyl)amino]cyclohexanol, typically achieved through the reductive amination of 4-hydroxycyclohexanone (B83380) with 4-ethylcyclohexylamine, introduces stereocenters that lead to the formation of diastereomers. The stereochemical outcome of this linkage is largely dictated by the principles governing reactions on cyclohexane (B81311) rings.

In 1,4-disubstituted cyclohexane systems, two primary diastereomers are possible: cis and trans. The trans isomer, with both substituents on opposite sides of the ring's general plane, is generally more stable than the cis isomer, where they are on the same side. fiveable.me This stability difference arises from the conformational preferences of the chair form, the most stable conformation of a cyclohexane ring. pearson.com

In the trans isomer, both substituents can occupy equatorial positions in the more stable chair conformation, minimizing steric strain. fiveable.me Conversely, the cis isomer must have one substituent in an axial position and one in an equatorial position. spcmc.ac.inmvpsvktcollege.ac.in Axial substituents experience destabilizing 1,3-diaxial interactions, which are steric repulsions with the other two axial atoms on the same side of the ring. libretexts.org Therefore, the thermodynamic equilibrium will favor the trans isomer where both bulky groups can reside in the less sterically hindered equatorial positions.

For the this compound molecule, both the ethyl group on one ring and the amino and hydroxyl groups on the other are subject to these principles. The formation of the C-N bond will result in either a cis or trans relationship between the two cyclohexane moieties relative to each other. The thermodynamically preferred product is the trans,trans isomer, where the ethyl group, the amino linkage, and the hydroxyl group all occupy equatorial (or pseudo-equatorial) positions on their respective rings.

Relative Stability of 1,4-Disubstituted Cyclohexane Isomers
IsomerSubstituent Positions (Stable Conformation)Relative Steric StrainThermodynamic Stability
transEquatorial, Equatorial (e,e)LowMore Stable
cisAxial, Equatorial (a,e)High (due to 1,3-diaxial interactions)Less Stable

Reductive amination involves the reaction of a carbonyl compound (4-hydroxycyclohexanone) with an amine (4-ethylcyclohexylamine) to form an imine or enamine intermediate, which is then reduced. researchgate.netorganic-chemistry.org The stereochemical outcome is determined during the reduction step. The approach of the reducing agent to the imine intermediate dictates whether the resulting amine product is cis or trans.

Several factors influence this diastereoselectivity:

Steric Hindrance: The reducing agent will preferentially attack the less sterically hindered face of the imine. The existing substituents on the cyclohexane rings (the ethyl group and the hydroxyl group) will direct the incoming hydride to the opposite face, a concept known as steric approach control.

Reducing Agent: The bulkiness of the reducing agent can significantly impact selectivity. Bulky reducing agents, such as those derived from boranes, may exhibit higher diastereoselectivity by amplifying the steric differences between the two faces of the imine. Conversely, smaller reducing agents like sodium borohydride (B1222165) may show lower selectivity. organic-chemistry.org

Catalyst: In catalytic reductive aminations, the catalyst can play a crucial role in determining the stereochemical outcome. researchgate.netresearchgate.net The substrate binds to the catalyst surface or coordination sphere in a specific orientation, and the subsequent reduction occurs with a defined stereochemistry.

Reaction Conditions: Temperature and solvent can influence the transition state energies of the competing reaction pathways, thereby affecting the ratio of diastereomeric products.

Mechanistically, the reaction begins with the formation of an imine from the ketone and amine. researchgate.net The subsequent hydride reduction of the C=N double bond establishes the final stereochemistry at the carbon atom bearing the nitrogen. The pathway that minimizes steric interactions in the transition state is generally favored, which typically leads to the formation of the more stable trans product where the bulky cyclohexyl group is added to the equatorial position.

Conformational Analysis of Cyclohexane Rings

Each cyclohexane ring undergoes a rapid process known as a "chair flip" or "ring inversion" at room temperature. wikipedia.orgmasterorganicchemistry.com This process interconverts the two possible chair conformations of the ring. masterorganicchemistry.com During a chair flip, all axial substituents become equatorial, and all equatorial substituents become axial. youtube.com

The interconversion proceeds through higher-energy intermediates, including the half-chair and the twist-boat conformations. wikipedia.org For an unsubstituted cyclohexane ring, the two chair forms are identical in energy. However, for substituted rings like those in this compound, the two chair conformers are not isoenergetic. wikipedia.org

4-Ethylcyclohexyl Ring: The ethyl group is significantly bulkier than a hydrogen atom. The conformer where the ethyl group is in the equatorial position is strongly favored over the one where it is axial due to the avoidance of 1,3-diaxial steric strain. libretexts.org The energy difference is large enough that the ring is effectively "locked" in the conformation with an equatorial ethyl group.

4-Aminocyclohexanol Ring: This ring has three substituents to consider: the hydroxyl group, the (4-ethylcyclohexyl)amino group, and the hydrogen atoms. The bulky (4-ethylcyclohexyl)amino group has a strong preference for the equatorial position. Similarly, the hydroxyl group also prefers the equatorial position. In the thermodynamically favored trans isomer, both the amino and hydroxyl groups can occupy equatorial positions, leading to a highly stable di-equatorial conformation. The alternative diaxial conformer would be significantly higher in energy. spcmc.ac.in

Conformational Energy (A-values) of Substituents
SubstituentA-value (kJ/mol) - Preference for Equatorial Position
-OH~2.1 - 4.2
-CH₃~7.3
-CH₂CH₃ (Ethyl)~7.5
-NH₂~5.0 - 6.7

Note: A-values represent the Gibbs free energy difference between the axial and equatorial conformers. Higher values indicate a stronger preference for the equatorial position. The A-value for the (4-ethylcyclohexyl)amino group would be substantially larger than that for a simple amino group.

Beyond simple steric bulk, stereoelectronic effects also influence conformational stability. These effects involve the interaction of electron orbitals. beilstein-journals.org Hyperconjugation, an interaction between filled bonding orbitals (like C-H or C-C) and adjacent empty antibonding orbitals (like C-O σ* or C-N σ*), can stabilize certain conformations. researchgate.netchemrxiv.org

In the cyclohexane rings of this compound, equatorial substituents are generally more stable not only due to reduced steric hindrance but also because of favorable stereoelectronic interactions. For instance, the alignment of C-H bonds on the ring with the antibonding orbital of the C-O or C-N bond of an axial substituent can be destabilizing. Conversely, an equatorial substituent allows for more favorable hyperconjugative interactions between the ring's C-C bonds and the substituent's orbitals. researchgate.net The presence of heteroatoms like oxygen and nitrogen introduces lone pairs of electrons, which can also participate in stereoelectronic interactions, further stabilizing conformations where the bulky groups attached to them are in equatorial positions to minimize electrostatic repulsion.

Elucidation of Absolute and Relative Stereochemistry

Determining the specific stereoisomer formed in a synthesis requires analytical methodologies capable of probing the three-dimensional structure of the molecule. Since this compound can exist as multiple diastereomers (cis,cis, cis,trans, trans,cis, and trans,trans), distinguishing between them is crucial.

Methodologies for this elucidation include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the relative stereochemistry of cyclohexane derivatives. nih.gov The coupling constants (J-values) between adjacent protons are dependent on the dihedral angle between them. In a chair conformation, the coupling constant between two axial protons (J_ax-ax) is typically large (10-13 Hz), while axial-equatorial (J_ax-eq) and equatorial-equatorial (J_eq-eq) couplings are smaller (2-5 Hz). By analyzing the proton NMR spectrum, one can determine whether key protons are in axial or equatorial positions, thereby assigning the cis or trans configuration of the substituents.

Quantum-Chemical Calculations: Computational methods can be used to calculate the energies of different isomers and conformers. nih.govnih.gov By comparing the calculated energies, one can predict the most stable isomer, which is often the major product under thermodynamic control. Furthermore, theoretical NMR chemical shifts and coupling constants can be calculated and compared with experimental data to confirm structural assignments.

X-ray Crystallography: If the compound can be crystallized, single-crystal X-ray diffraction provides an unambiguous determination of its solid-state structure, including the relative and absolute stereochemistry. This method gives precise bond lengths, bond angles, and torsional angles, confirming the conformation and configuration of the molecule.

For this compound, a combination of these techniques would be employed to confirm that the synthesis yielded the expected thermodynamically stable trans,trans isomer and to characterize the conformational properties of the two interconnected cyclohexane rings.

Computational and Theoretical Investigations of 4 4 Ethylcyclohexyl Amino Cyclohexanol

Molecular Modeling and Force Field Applications

Molecular mechanics and force field methods are instrumental in exploring the conformational possibilities of flexible molecules like 4-[(4-ethylcyclohexyl)amino]cyclohexanol, which contains two substituted cyclohexane (B81311) rings.

Prediction of Stable Conformers and Energy Minima

For a molecule with multiple rotatable bonds and two stereochemically rich cyclohexane rings, identifying the most stable three-dimensional arrangements is fundamental. A computational study would begin by predicting the stable conformers and their corresponding energy minima. This process involves a systematic or stochastic search of the potential energy surface.

The primary challenge lies in the numerous possible chair and boat conformations for each ring, combined with the equatorial and axial positions of the substituents. For the 4-ethylcyclohexyl group, both the ethyl group and the amino-cyclohexanol substituent can be either axial or equatorial. Similarly, on the cyclohexanol (B46403) ring, the hydroxyl group and the (4-ethylcyclohexyl)amino group can also assume axial or equatorial positions. This leads to a variety of cis/trans isomers and conformers.

A typical approach would involve using a molecular mechanics force field, such as MMFF94 or AMBER, to calculate the steric and electronic energies of different conformations. The goal is to locate the global energy minimum, representing the most stable conformer, as well as other low-energy conformers that may exist in equilibrium.

Hypothetical Data Table on Conformational Energies (Illustrative Example):

Conformer4-Ethylcyclohexyl Substituent Orientations (Ethyl, Amino)Cyclohexanol Substituent Orientations (OH, Amino-group)Relative Energy (kcal/mol)
1Equatorial, EquatorialEquatorial, Equatorial0.00
2Equatorial, EquatorialAxial, EquatorialValue
3Axial, EquatorialEquatorial, EquatorialValue
4Equatorial, AxialEquatorial, EquatorialValue
............

Note: This table is for illustrative purposes only. The actual values would need to be determined through computational calculations.

Conformational Landscape Mapping

Beyond identifying a few stable conformers, a comprehensive study would involve mapping the entire conformational landscape. This provides a broader understanding of the molecule's flexibility and the energy barriers between different conformations. Techniques like potential energy surface (PES) scanning, where the energy is calculated as a function of systematically changing dihedral angles, would be employed.

The resulting landscape would reveal the transition states between conformers and the energy required for conformational changes, such as ring flips. For this compound, this would be particularly insightful for understanding how the two rings influence each other's conformational preferences.

Quantum Chemical Calculations

For a more accurate description of the electronic properties of this compound, quantum chemical calculations are indispensable.

Electronic Structure Analysis and Bonding Characteristics

Methods like Density Functional Theory (DFT) would be used to analyze the electronic structure. This would involve calculating the molecular orbital (MO) energies, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter for understanding the molecule's chemical reactivity and kinetic stability.

Furthermore, Natural Bond Orbital (NBO) analysis could elucidate the nature of the chemical bonds, including the C-N, C-O, and C-C bonds within the cyclohexane rings. This analysis can also reveal hyperconjugative interactions that contribute to the stability of certain conformations. For instance, it could quantify the stabilizing interactions between the nitrogen lone pair and adjacent anti-bonding orbitals.

Hypothetical Data Table of Quantum Chemical Properties (Illustrative Example):

PropertyCalculated ValueMethod/Basis Set
HOMO EnergyValue eVB3LYP/6-31G(d)
LUMO EnergyValue eVB3LYP/6-31G(d)
HOMO-LUMO GapValue eVB3LYP/6-31G(d)
Dipole MomentValue DebyeB3LYP/6-31G(d)

Note: This table is for illustrative purposes only. The actual values would need to be determined through computational calculations.

Spectroscopic Property Predictions (Focus on theoretical basis, not specific compound data)

Quantum chemistry provides a powerful tool for predicting spectroscopic properties, which can then be used to verify experimental findings. For this compound, theoretical predictions of its NMR, IR, and Raman spectra would be highly valuable.

NMR Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR chemical shifts can aid in the structural elucidation and assignment of experimental spectra. The calculated chemical shifts for different conformers can help determine the dominant conformation in solution.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities can be calculated to predict the IR and Raman spectra. This would allow for the identification of characteristic peaks corresponding to specific functional groups, such as the O-H stretch of the alcohol, the N-H stretch of the secondary amine, and the various C-H and C-C vibrations of the cyclohexane rings.

Reaction Mechanism Elucidation for Synthetic Transformations

Theoretical chemistry can be a powerful partner to synthetic chemistry by elucidating reaction mechanisms. For the synthesis of this compound, which is likely formed through reductive amination of 4-ethylcyclohexanone (B1329521) with 4-aminocyclohexanol or a related reaction, computational studies could map out the entire reaction pathway.

This would involve:

Locating Transition States: Identifying the high-energy transition state structures for each step of the reaction.

Calculating Activation Energies: Determining the energy barriers for the reaction, which provides insight into the reaction kinetics.

Investigating Stereoselectivity: For reactions involving the formation of new stereocenters, computational modeling can help predict and explain the observed stereochemical outcomes (e.g., the preference for the formation of cis or trans isomers).

Transition State Analysis in Reductive Amination Pathways

The synthesis of this compound would typically proceed via a reductive amination reaction between 4-ethylcyclohexanone and 4-aminocyclohexanol. A critical aspect of understanding the kinetics and mechanism of this transformation lies in the computational analysis of its transition states.

Reductive amination generally involves two key steps: the formation of a hemiaminal intermediate followed by its dehydration to an imine or iminium ion, which is then reduced to the final amine. nih.gov Computational methods, particularly Density Functional Theory (DFT), are employed to model this reaction pathway.

Theoretical Approach: A transition state analysis for the formation of this compound would involve:

Locating Stationary Points: Identifying the geometries of the reactants (4-ethylcyclohexanone and 4-aminocyclohexanol), intermediates (hemiaminal, iminium ion), transition states, and the final product.

Calculating Energy Barriers: Determining the activation energy for each step of the reaction. The transition state represents the maximum energy point along the reaction coordinate. A lower energy barrier indicates a faster reaction rate.

Frequency Calculations: Performing vibrational frequency calculations to confirm the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Hypothetical Data for Transition State Analysis: While no specific data exists for the target compound, a typical data table from a DFT study on a related reductive amination might look like the following. This table illustrates the kind of information that would be generated from such a computational investigation.

Structure Relative Electronic Energy (kcal/mol) Relative Gibbs Free Energy (kcal/mol) Number of Imaginary Frequencies
Reactants (Ketone + Amine)0.000.000
Transition State 1 (Hemiaminal formation)+12.5+14.21
Hemiaminal Intermediate-5.3-3.80
Transition State 2 (Dehydration)+18.7+20.11
Iminium Ion + H₂O+8.1+6.50
Product (Amine)-15.0-17.50
Note: This data is illustrative for a generic reductive amination and does not represent actual calculated values for this compound.

Catalytic Cycle Simulations for Metal-Mediated Reactions

The reduction of the iminium intermediate in reductive amination can be facilitated by various reducing agents, including metal hydrides or catalytic hydrogenation. masterorganicchemistry.com Simulating the catalytic cycle for a metal-mediated reduction provides insights into the catalyst's efficiency, selectivity, and mechanism.

Methodology for Simulation: Simulations of a catalytic cycle, for instance, using a transition metal catalyst like one based on rhodium or iridium, would involve modeling the interaction of the catalyst with the substrate (the iminium ion derived from 4-ethylcyclohexanone and 4-aminocyclohexanol).

The key steps in a typical catalytic cycle for hydrogenation include:

Oxidative Addition: The catalyst activates hydrogen gas.

Substrate Coordination: The iminium ion coordinates to the metal center.

Migratory Insertion: A hydride from the metal is transferred to the iminium carbon.

Reductive Elimination: The final amine product is released, regenerating the catalyst.

Illustrative Findings from Catalytic Simulations: Research on related systems has demonstrated that the nature of the metal, the ligands attached to it, and the solvent can significantly influence the catalytic activity. nih.gov For example, some catalysts may favor the formation of one stereoisomer over another, leading to diastereoselectivity in the final product.

A hypothetical data table summarizing the energetic spans of a simulated catalytic cycle might be presented as follows:

Catalytic Step Reactant Complex Transition State Product Complex Energy Barrier (kcal/mol)
Substrate CoordinationCatalyst + IminiumTS_coordCat-Iminium Complex2.5
Hydride TransferCat-Iminium ComplexTS_hydroCat-Amine Complex15.8
Product ReleaseCat-Amine ComplexTS_releaseCatalyst + Amine5.1
Note: This table is a hypothetical representation and is not based on published data for this compound.

Derivatization and Functionalization of 4 4 Ethylcyclohexyl Amino Cyclohexanol

Modifications at the Amine Nitrogen: N-Alkylation, Acylation, and Other Functionalizations

The secondary amine in 4-[(4-ethylcyclohexyl)amino]cyclohexanol is a key site for functionalization. Modifications at this nitrogen atom can significantly alter the compound's polarity, basicity, and steric profile.

N-Alkylation: The introduction of alkyl groups to the amine nitrogen can be achieved through various methods. Reductive amination is a common approach, involving the reaction of the parent amine with an aldehyde or ketone in the presence of a reducing agent such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. This method is versatile and allows for the introduction of a wide range of alkyl substituents. Alternatively, direct alkylation with alkyl halides can be employed, though this method may be prone to over-alkylation, yielding quaternary ammonium salts.

N-Acylation: Acylation of the secondary amine to form amides is another prevalent modification. This is typically accomplished by reacting the parent compound with acyl chlorides or anhydrides, often in the presence of a base to neutralize the acid byproduct. This transformation converts the basic amine into a neutral amide, which can have a profound impact on the molecule's biological activity and physical properties. A variety of acyl groups, including aliphatic, aromatic, and heterocyclic moieties, can be introduced through this method.

Other Functionalizations: Beyond simple alkylation and acylation, the amine nitrogen can undergo other functionalizations. For instance, reaction with isocyanates or isothiocyanates can yield urea or thiourea derivatives, respectively. Sulfonylation with sulfonyl chlorides can produce sulfonamides. These modifications introduce different functional groups with distinct electronic and steric properties, further expanding the chemical space for SAR studies.

Table 1: Examples of N-Functionalization Reactions on Aminocyclohexanol Scaffolds This table is interactive and can be sorted by clicking on the column headers.

Reaction Type Reagent Example Functional Group Introduced
N-Alkylation Propionaldehyde, NaBH(OAc)₃ N-propyl
N-Acylation Benzoyl chloride, Pyridine N-benzoyl
N-Sulfonylation p-Toluenesulfonyl chloride, Et₃N N-tosyl
Urea Formation Phenyl isocyanate N-phenylurea

Functionalization of the Hydroxyl Group: Esterification, Etherification, and Oxidation Pathways

The hydroxyl group on the cyclohexanol (B46403) ring is another primary site for derivatization, allowing for the introduction of a variety of functionalities that can modulate the compound's lipophilicity and hydrogen bonding capacity.

Esterification: The hydroxyl group can be readily converted to an ester by reaction with carboxylic acids, acyl chlorides, or anhydrides. Acid-catalyzed esterification with a carboxylic acid (Fischer esterification) is a classic method. For more sensitive substrates, reactions with acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine are often preferred. This modification can be used to introduce a wide array of ester groups, which can serve as prodrugs in pharmaceutical applications or alter the material properties of the compound. For instance, the esterification of a similar compound, trans-4-acetamido-cyclohexanol, is achieved using acetic anhydride (B1165640) google.com.

Etherification: The formation of ethers from the hydroxyl group can be accomplished through methods such as the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide. This pathway allows for the introduction of various alkyl or aryl groups, leading to a significant change in the compound's polarity and metabolic stability.

Oxidation Pathways: Oxidation of the secondary alcohol to a ketone provides a key intermediate for further functionalization. google.com Common oxidizing agents for this transformation include Jones reagent (CrO₃ in sulfuric acid and acetone) or milder reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane to avoid over-oxidation. google.com The resulting cyclohexanone (B45756) can then be subjected to a host of reactions, such as the formation of imines, enamines, or conversion to other functional groups via reactions at the alpha-carbon. For related 4-substituted amidocyclohexanols, oxidation to the corresponding cyclohexanone is a key step in the synthesis of pharmacologically active molecules. google.com

Table 2: Functionalization Pathways for the Hydroxyl Group This table is interactive and can be sorted by clicking on the column headers.

Reaction Type Reagent Example Resulting Functional Group
Esterification Acetic anhydride Acetate ester
Etherification Sodium hydride, Methyl iodide Methyl ether
Oxidation Pyridinium chlorochromate (PCC) Ketone

Introduction of Additional Functionalities onto the Cyclohexyl Rings

While the amine and hydroxyl groups are the most reactive sites, the cyclohexyl rings themselves can also be functionalized, although this often requires more forcing conditions or multi-step sequences. These modifications can introduce substituents that can influence the conformation of the rings and provide additional points of interaction with biological targets or other molecules.

Methods for the functionalization of saturated carbocycles can include radical halogenation followed by nucleophilic substitution. However, the selectivity of such reactions can be low. A more controlled approach often involves starting from a precursor that already contains the desired functionality on the ring. For instance, Diels-Alder reactions can be used to construct cyclohexene rings with specific substituents, which can then be carried through the synthesis to the final product.

In the context of this compound, a hypothetical approach could involve the synthesis of a cyclohexanone derivative with a substituent at a specific position. This substituted ketone could then be elaborated to introduce the amino and hydroxyl groups.

Synthesis of Libraries of Analogues for Structure-Based Research

To comprehensively explore the structure-activity relationships of this compound, the synthesis of a library of analogues is a powerful strategy. This involves systematically varying the substituents at the different functionalization points of the molecule. High-throughput and parallel synthesis techniques are often employed to generate a large number of compounds efficiently.

For example, a library could be constructed by reacting the parent amine with a diverse set of aldehydes (for N-alkylation) or acyl chlorides (for N-acylation) in a multi-well plate format. Similarly, the hydroxyl group could be esterified with a variety of carboxylic acids. The resulting library of compounds can then be screened for desired properties, such as biological activity or specific material characteristics. The data obtained from screening these libraries can provide valuable insights into the key structural features required for a particular function, guiding the design of more potent or specialized derivatives. The systematic variation of substituents on the nitrogen of related 4-aryl-4-aminocyclohexanones has been shown to reveal important structure-activity relationships. nih.gov

Analytical Methodologies for the Characterization and Purity Assessment of 4 4 Ethylcyclohexyl Amino Cyclohexanol

Chromatographic Separation Techniques (e.g., GC, HPLC) for Purity and Isomer Resolution

Chromatographic techniques are the cornerstone for assessing the purity of 4-[(4-ethylcyclohexyl)amino]cyclohexanol and for separating its stereoisomers. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the compound's volatility and thermal stability, as well as the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of alicyclic amines. researchgate.netresearchgate.net Reversed-Phase HPLC (RP-HPLC) is one of the most common modes due to its speed and ability to separate a wide range of compounds. walshmedicalmedia.com For a compound like this compound, a C18 or C8 column would likely be effective. sielc.comsigmaaldrich.com The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. sielc.comtsijournals.com To improve peak shape and ensure the amine is in its ionic form, an acid modifier like formic acid or phosphoric acid is often added to the mobile phase. sielc.com Formic acid is particularly suitable when the HPLC is connected to a mass spectrometer (MS). sielc.com

Since this compound lacks a strong chromophore, direct UV detection can be challenging. sigmaaldrich.com To overcome this, derivatization with a UV-active or fluorescent tag can be employed. sigmaaldrich.com Reagents like 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) react with amines to form highly fluorescent derivatives, enabling sensitive detection. sigmaaldrich.com

The presence of multiple chiral centers in this compound means it can exist as several diastereomers and enantiomers. libretexts.orgmvpsvktcollege.ac.in The separation of these isomers is critical. Diastereomers can often be separated on standard non-chiral stationary phases because they have different physical properties. nih.gov For the separation of enantiomers, chiral HPLC is necessary. This can be achieved using a chiral stationary phase (CSP) or by derivatizing the analyte with a chiral resolving agent to form diastereomers that can then be separated on a non-chiral column. walshmedicalmedia.comnih.gov

ParameterTypical HPLC Conditions for Alicyclic Amine Analysis
Stationary Phase Reversed-Phase (e.g., C18, C8), Chiral Stationary Phase (for enantiomers)
Mobile Phase Acetonitrile/Water or Methanol/Water with an acid modifier (e.g., 0.1% Formic Acid) sielc.com
Detection UV (if derivatized), Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), Mass Spectrometry (MS) sielc.comsigmaaldrich.com
Flow Rate 0.5 - 1.5 mL/min
Special Considerations Derivatization may be required for sensitive UV or fluorescence detection. sigmaaldrich.com Chiral columns or derivatizing agents are needed for enantiomeric resolution. nih.gov

Gas Chromatography (GC) is another powerful technique, particularly suitable for volatile and thermally stable compounds. researchgate.net Direct analysis of amines by GC can sometimes result in poor peak shapes and column adsorption due to their polar nature. To address this, derivatization is a common strategy. researchgate.neth-brs.de Silylation or acylation of the amine and hydroxyl groups can increase volatility and reduce polarity, leading to improved chromatographic performance. researchgate.net For instance, trifluoroacetic anhydride (B1165640) (TFAA) is a reagent used to form trifluoroacetylated derivatives of amines, which are amenable to GC analysis. h-brs.de

The choice of GC column is also critical. A mid-polarity column, such as one with a 5% phenyl-polysiloxane stationary phase, is often a good starting point for the analysis of derivatized amines. researchgate.net

ParameterTypical GC Conditions for Derivatized Amine Analysis
Derivatizing Agent Silylating agents (e.g., BSTFA) or Acylating agents (e.g., TFAA) researchgate.neth-brs.de
Column Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm) with a mid-polarity stationary phase
Carrier Gas Helium or Hydrogen
Injection Mode Split/Splitless
Temperature Program Ramped oven temperature (e.g., starting at 100°C, ramping to 280°C)
Detector Flame Ionization Detector (FID), Nitrogen-Phosphorus Detector (NPD), Mass Spectrometry (MS) researchgate.net

Spectroscopic Methods for Structural Elucidation (Focus on the methodology, not specific data or spectra)

Spectroscopic methods are indispensable for the unambiguous structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful tool for elucidating the detailed molecular structure of organic compounds. semanticscholar.orgslideshare.net

¹H NMR provides information about the chemical environment of hydrogen atoms. For this compound, it would reveal the number of different types of protons, their connectivity through spin-spin coupling, and their spatial proximity through the Nuclear Overhauser Effect (NOE). The integration of the signals corresponds to the number of protons of each type. youtube.comethernet.edu.et

2D NMR techniques , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between protons and carbons, allowing for the complete assignment of the molecule's structure. slideshare.net These techniques are crucial for piecing together the fragments of the molecule and confirming the positions of the ethyl group, the amino group, and the hydroxyl group on the cyclohexane (B81311) rings. The relative stereochemistry of the substituents on the cyclohexane rings can be determined by analyzing the coupling constants and NOE data. semanticscholar.org

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. vanderbilt.edu When a molecule is ionized in a mass spectrometer, it forms a molecular ion, and often, several fragment ions. The mass-to-charge ratio (m/z) of the molecular ion confirms the molecular weight of this compound. The fragmentation pattern, which is like a molecular fingerprint, can provide structural information. For example, the cleavage of the bond between the two cyclohexane rings or the loss of the ethyl group would produce characteristic fragment ions. nih.govnist.govnist.gov

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. nih.gov For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the secondary amine, and the C-H stretches of the cyclohexane rings. The absence of unexpected peaks can also help to confirm the purity of the sample.

Advanced Hyphenated Techniques in Analytical Chemistry

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, offer the best of both worlds: the ability to separate complex mixtures and to identify the individual components. walshmedicalmedia.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile compounds. researchgate.net A sample is injected into the GC, where its components are separated. As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and detected. nih.govnih.govnih.gov This allows for the positive identification of each separated compound based on its retention time and mass spectrum. For this compound, GC-MS would be an excellent method for both purity assessment and the identification of any impurities, provided the compound or its derivative is sufficiently volatile and thermally stable. h-brs.de

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of less volatile or thermally labile compounds. massbank.eu Similar to GC-MS, the components of a mixture are first separated by HPLC. The eluent from the HPLC column is then introduced into the mass spectrometer. sielc.comtsijournals.com LC-MS is particularly well-suited for the analysis of this compound without the need for derivatization. The use of soft ionization techniques like Electrospray Ionization (ESI) allows for the analysis of the intact molecule, providing molecular weight information and, with tandem MS (MS/MS), structural information through fragmentation. massbank.eu

Hyphenated TechniqueSeparation PrincipleDetection PrincipleApplication to this compound
GC-MS Gas Chromatography (based on volatility and column interaction)Mass Spectrometry (provides molecular weight and structural information)Purity assessment and identification of volatile impurities, typically after derivatization. h-brs.denih.gov
LC-MS Liquid Chromatography (based on partitioning between mobile and stationary phases)Mass Spectrometry (provides molecular weight and structural information)Purity assessment, isomer analysis, and identification of non-volatile impurities without derivatization. sielc.commassbank.eu

Emerging Applications of 4 4 Ethylcyclohexyl Amino Cyclohexanol in Chemical Synthesis and Materials Science

Role as Chiral Building Blocks and Synthetic Intermediates

Chiral amino alcohols are highly valuable as building blocks in the synthesis of complex molecules, particularly pharmaceuticals and natural products. youtube.com The structure of 4-[(4-ethylcyclohexyl)amino]cyclohexanol contains multiple stereocenters, making it an inherently chiral molecule. This chirality is a key feature that underpins its potential as a sophisticated building block.

The synthesis of enantiomerically pure drugs is a significant focus in the pharmaceutical industry due to the different physiological effects that enantiomers can exhibit. wikipedia.orgacs.org Chiral amino alcohols serve as crucial intermediates in creating these stereochemically defined molecules. For instance, simpler analogs like trans-4-aminocyclohexanol (B47343) are known intermediates in the synthesis of drugs such as Ambroxol. wikipedia.org The synthetic routes to such compounds are well-established and often involve stereoselective methods to obtain the desired isomer. newtopchem.commdpi.comrsc.org

Given the precedent set by simpler aminocyclohexanols, this compound could be employed in the synthesis of novel, complex chiral molecules. The ethylcyclohexyl group introduces additional lipophilicity and conformational constraints, which could be leveraged to fine-tune the properties of the final products. The presence of both a secondary amine and a hydroxyl group provides two reactive sites for further chemical transformations, allowing it to be incorporated into a wide range of molecular architectures.

Key Research Findings on Related Compounds:

Compound/ClassApplication as Building Block/IntermediateReference
Chiral Amino AlcoholsKey intermediates for chiral drugs and natural products. youtube.com
trans-4-AminocyclohexanolIntermediate in the synthesis of Ambroxol. wikipedia.orgnewtopchem.com
Chiral AminesUsed as chiral auxiliaries and in the synthesis of chiral drugs. youtube.com
γ-Amino AlcoholsUseful building blocks for various heterocyclic products. alfa-chemistry.com alfa-chemistry.com

Potential in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the study of chemical systems composed of multiple molecules held together by non-covalent interactions. The structure of this compound is well-suited for participating in supramolecular assemblies due to its ability to form hydrogen bonds.

This capacity for self-assembly could be exploited in the development of new materials with tailored properties, such as gels, liquid crystals, or functional membranes. The specific stereochemistry of the molecule would play a crucial role in directing the self-assembly process, potentially leading to the formation of chiral supramolecular polymers or other complex architectures.

Applications in Advanced Materials

The functional groups present in this compound suggest its potential for use in the development of advanced materials, particularly polymers. Cyclohexylamines, in general, are utilized in polymer science as monomers, cross-linking agents, or modifiers to enhance the properties of existing polymers.

The secondary amine and hydroxyl group of this compound can be reacted with other monomers to incorporate it into polymer chains. For example, it could be used to create polyamides, polyurethanes, or polyesters with unique properties imparted by the bulky and non-polar ethylcyclohexyl groups. These groups could enhance the thermal stability, mechanical strength, and chemical resistance of the resulting polymers.

Furthermore, cyclohexylamine (B46788) itself is known to be an effective corrosion inhibitor. wikipedia.org This property could potentially be transferred to polymers or coatings that incorporate the this compound unit, leading to materials with enhanced anti-corrosion properties for applications in protective coatings for metals.

Catalytic Applications or Ligand Design

Chiral amino alcohols are widely recognized for their effectiveness as ligands in asymmetric catalysis. The combination of a nitrogen and an oxygen atom in a specific spatial arrangement allows them to chelate to a metal center, creating a chiral environment that can induce high enantioselectivity in a variety of chemical reactions.

The structure of this compound, with its vicinal amino and hydroxyl groups, is an ideal scaffold for a chiral ligand. The two cyclohexyl rings provide steric bulk, which can be crucial for creating a well-defined chiral pocket around the metal center, thereby enhancing stereocontrol. The ethyl group on one of the rings offers a point for further modification to fine-tune the steric and electronic properties of the ligand.

Potential Catalytic Applications:

Asymmetric Hydrogenation: Ligands based on amino alcohols have been successfully used in the ruthenium-catalyzed asymmetric transfer hydrogenation of ketones and imines.

Enantioselective Addition Reactions: They are also effective in promoting the enantioselective addition of organozinc reagents to aldehydes.

Copper-Catalyzed Reactions: Chiral amino alcohols can serve as ligands in various copper-catalyzed asymmetric transformations. alfa-chemistry.com

The synthesis of enantiomerically pure this compound would be a prerequisite for its use in these applications. Once obtained in a stereochemically pure form, it could be a valuable addition to the toolbox of chiral ligands for asymmetric synthesis.

Future Research Directions and Challenges in the Chemistry of 4 4 Ethylcyclohexyl Amino Cyclohexanol

Development of Novel and Highly Selective Synthetic Routes

Future research should focus on:

Stereoselective Reductive Amination: A primary strategy would involve the reductive amination of 4-ethylcyclohexanone (B1329521) with 4-aminocyclohexanol or vice versa. The challenge is to control the facial selectivity of the imine reduction to achieve the desired cis or trans relationship between the substituents on both rings. This could involve the use of modern catalytic systems, including chiral catalysts, to induce high diastereoselectivity. researchgate.netresearchgate.netfiveable.me

Catalytic Hydrogenation of Precursors: Another avenue is the catalytic hydrogenation of aniline (B41778) or phenol-derived precursors. For instance, the hydrogenation of N-(4-ethylphenyl)-4-aminophenol could yield the desired cyclohexane (B81311) rings, but controlling the stereochemistry during hydrogenation of aromatic systems is a significant hurdle. tdl.org

Multicomponent Reactions (MCRs): Designing a convergent synthesis using an MCR approach could significantly improve efficiency and atom economy. acs.org An ideal MCR would assemble the core structure from simpler building blocks in a single step with high stereocontrol.

The stereochemical complexity is a major hurdle. The molecule has multiple chiral centers, leading to a variety of diastereomers and enantiomers. Separating these isomers can be challenging and costly. researchgate.netnih.gov Therefore, developing diastereoselective and enantioselective synthetic methods is paramount. beilstein-journals.orgnih.gov

Table 1: Hypothetical Comparison of Synthetic Routes for 4-[(4-ethylcyclohexyl)amino]cyclohexanol

Synthetic StrategyPotential AdvantagesKey Challenges
Multi-step Reductive Amination Utilizes readily available starting materials (e.g., 4-ethylcyclohexanone).Low overall yield, poor stereoselectivity, multiple purification steps.
Stereoselective Catalysis High diastereoselectivity, potential for enantioselectivity, fewer steps.Catalyst development, cost of catalysts, optimization of reaction conditions.
Multicomponent Reactions High atom economy, operational simplicity, rapid access to complexity.Design of a suitable MCR, control of multiple stereocenters simultaneously.

Exploration of Underutilized Reactivity and Transformations

The reactivity of this compound is largely unexplored. The presence of a secondary amine and a secondary alcohol offers sites for various chemical transformations.

Future research could investigate:

N-Functionalization: The secondary amine is a key site for introducing further complexity. This could include alkylation, arylation, acylation, or sulfonylation to modulate the molecule's properties.

O-Functionalization: The hydroxyl group can be derivatized to form esters, ethers, or other functional groups, which could serve as protecting groups or introduce new functionalities.

Oxidation/Dehydrogenation: The secondary alcohol could be oxidized to the corresponding ketone, 4-[(4-ethylcyclohexyl)amino]cyclohexanone. Similarly, the secondary amine could potentially undergo oxidative transformations. Catalytic dehydrogenation could offer a route to related unsaturated or aromatic structures.

Ring Dynamics and Reactivity: The conformational flexibility of the two cyclohexane rings can influence the reactivity of the functional groups. nih.gov Studies into how the conformational equilibrium affects reaction outcomes would be valuable.

Integration with Flow Chemistry and Automated Synthesis Platforms

For any potential application requiring significant quantities of this compound, transitioning from traditional batch synthesis to continuous flow processes or automated platforms would be highly beneficial. mdpi.comasynt.com

Flow Chemistry: Continuous flow chemistry offers advantages such as improved heat and mass transfer, enhanced safety for handling reactive intermediates, and the potential for straightforward scale-up. beilstein-journals.orgresearchgate.netscielo.br A multi-step synthesis could be telescoped into a continuous sequence, minimizing the need for isolation of intermediates. mdpi.com This would be particularly advantageous for reactions requiring precise temperature control or the use of hazardous reagents. researchgate.net

Automated Synthesis: Automated synthesis platforms can accelerate the exploration of reaction conditions and the synthesis of analog libraries. sigmaaldrich.comnih.govchemspeed.com By automating the synthetic process, researchers can rapidly evaluate different catalysts, solvents, and reaction parameters to optimize the synthesis of the target molecule and its derivatives. protheragen.ainih.gov This high-throughput approach is invaluable for structure-activity relationship (SAR) studies.

Table 2: Potential Benefits of Advanced Synthesis Platforms

PlatformApplication to this compound SynthesisExpected Outcomes
Flow Chemistry Scale-up of optimized synthetic route.Increased productivity, improved safety, higher purity product. asynt.com
Automated Synthesis Rapid screening of reaction conditions and synthesis of derivatives.Accelerated discovery of optimal synthetic methods and novel analogs. chemspeed.comnih.gov

Advanced Computational-Experimental Synergies for Design and Discovery

Computational chemistry provides powerful tools to predict and understand the properties and reactivity of molecules like this compound.

Conformational Analysis: The presence of two substituted cyclohexane rings makes conformational analysis complex. libretexts.orgfiveable.me Computational methods, such as Density Functional Theory (DFT), can be used to calculate the relative energies of the various chair and boat conformations for the different stereoisomers. researchgate.netscispace.comsapub.orgresearchgate.net This information is crucial for understanding the molecule's shape and how it might interact with biological targets or other molecules.

Predicting Reactivity: Computational models can be used to simulate reaction pathways, calculate activation energies, and predict the stereochemical outcome of reactions. nih.gov This can guide the design of more efficient and selective synthetic routes, reducing the amount of empirical experimentation required.

Property Prediction: In silico methods can predict various physicochemical properties, such as solubility, lipophilicity, and potential biological activities, which can help to prioritize which analogs to synthesize and test.

A synergistic approach, where computational predictions are used to guide experimental work, which in turn validates and refines the computational models, will be the most effective strategy for advancing the chemistry of this compound.

Environmental and Economic Considerations in Industrial-Scale Synthesis

Should this compound or its derivatives prove to be valuable for industrial applications, the environmental and economic sustainability of its synthesis will be critical.

Green Chemistry Principles: The synthesis should be designed to adhere to the principles of green chemistry. mdpi.cominstituteofsustainabilitystudies.comnih.govncfinternational.it This includes maximizing atom economy, using less hazardous solvents, employing catalytic rather than stoichiometric reagents, and minimizing waste generation. instituteofsustainabilitystudies.comispe.org For example, developing a catalytic reductive amination that uses a green solvent like ethanol (B145695) or water would be highly desirable. mdpi.com

Economic Feasibility: The cost of starting materials, reagents, catalysts, and purification processes will determine the economic viability of any large-scale synthesis. If a single stereoisomer is required, the cost of chiral separation or asymmetric synthesis will be a major factor. researchgate.netnih.govnih.govamericanpharmaceuticalreview.com Developing a highly diastereoselective or enantioselective synthesis that avoids costly separation steps is a key challenge from an economic perspective.

Lifecycle Assessment: A comprehensive lifecycle assessment of the manufacturing process would be necessary to understand its full environmental impact, from raw material sourcing to final product disposal or recycling.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-[(4-ethylcyclohexyl)amino]cyclohexanol, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : Synthesis typically involves reductive amination of 4-ethylcyclohexanone with cyclohexanol derivatives. Key steps include:

  • Using hydrogen gas (0.5–30 kg/cm² pressure) and catalysts like palladium or platinum under controlled temperatures (0–100°C) .
  • Monitoring pH and temperature to prevent side reactions, such as over-reduction or undesired substitutions .
  • Purification via recrystallization or column chromatography to isolate the amine product.

Q. How can the purity and structural integrity of this compound be confirmed experimentally?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Analyze proton environments (e.g., cyclohexyl protons at δ 1.2–2.5 ppm, amine protons at δ 1.5–3.0 ppm) .
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C-O stretches from cyclohexanol at ~1050 cm⁻¹) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ ion matching theoretical mass) .

Q. What are the solubility properties of this compound in common solvents, and how do they influence experimental design?

  • Methodological Answer :

  • The compound is lipophilic due to its cyclohexyl and ethyl groups, showing solubility in dichloromethane, ethanol, and dimethyl sulfoxide (DMSO).
  • Aqueous solubility is limited; use co-solvents like Tween-80 or cyclodextrins for biological assays .
  • Solvent selection impacts reaction kinetics (e.g., polar aprotic solvents for nucleophilic substitutions) .

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Methodological Answer :

  • Use PPE (nitrile gloves, lab coats) and work in a fume hood to avoid inhalation/contact .
  • Store in airtight containers away from oxidizers; monitor for decomposition via TGA/DSC .
  • Emergency procedures: Flush eyes/skin with water for 15 minutes if exposed; seek medical attention .

Advanced Research Questions

Q. How can enantiomeric separation of this compound be achieved, and what chiral stationary phases are effective?

  • Methodological Answer :

  • Use chiral HPLC columns (e.g., Chiralpak IA/IB) with mobile phases like hexane:isopropanol (90:10) .
  • Monitor elution times and validate enantiopurity via circular dichroism (CD) or optical rotation .
  • Compare retention times with racemic standards to confirm resolution efficiency .

Q. What computational methods predict the binding affinity of this compound to biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Perform molecular docking (AutoDock Vina, Schrödinger Suite) to model interactions with active sites (e.g., estrogen receptors) .
  • Validate predictions with MD simulations (NAMD/GROMACS) to assess stability of ligand-receptor complexes .
  • Compare binding energies (ΔG) with known agonists/antagonists to infer activity .

Q. How do structural modifications (e.g., substituent changes on the cyclohexyl ring) alter the compound’s biological activity?

  • Methodological Answer :

  • Synthesize analogs (e.g., halogenated or hydroxylated derivatives) and test in vitro (e.g., enzyme inhibition assays) .
  • Use SAR analysis to correlate substituent electronegativity/logP with activity (e.g., EC50 values) .
  • Cross-reference with X-ray crystallography data to identify critical binding motifs .

Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC50 values across studies)?

  • Methodological Answer :

  • Standardize assay conditions (e.g., pH, temperature, cell lines) to minimize variability .
  • Validate findings using orthogonal methods (e.g., SPR for binding affinity vs. fluorescence assays) .
  • Perform meta-analyses of published data to identify outliers or methodological biases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.